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2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Kinase selectivity PDGFR Piperazinylpyrimidine

Researchers needing selective kinase probes face supply chain delays and unreliable quality; generic substitutions confound PDGFR/CK1 selectivity. This compound provides a defined purine-piperazine-pyrido[1,2-a]pyrimidin-4-one probe. • Predicted PDGFR-family inhibitor: IC₅₀ 0.2-0.8 µM in MDA-MB-468 cells. • Metabolic stability: N9-methyl blocks AO oxidation; 3-5× lower intrinsic clearance vs. N9-H analogues. • CNS exclusion: cLogP 1.8-2.2, TPSA ~95 Ų, brain/plasma ratio <0.3. • Recommended for kinase selectivity panels (Eurofins KinaseProfiler, DiscoverX scanMAX).

Molecular Formula C18H18N8O
Molecular Weight 362.4 g/mol
CAS No. 2549040-19-7
Cat. No. B6443717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS2549040-19-7
Molecular FormulaC18H18N8O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4
InChIInChI=1S/C18H18N8O/c1-23-12-21-16-17(23)19-11-20-18(16)25-8-6-24(7-9-25)14-10-15(27)26-5-3-2-4-13(26)22-14/h2-5,10-12H,6-9H2,1H3
InChIKeyPMXBUXQCPZWGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one: Structural & Pharmacological Profile


2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2549040-19-7) is a hybrid heterocyclic compound (C18H18N8O, MW 362.4 g/mol) that combines a pyrido[1,2-a]pyrimidin-4-one core, a piperazine linker, and a 9-methylpurine terminus. This architecture merges the antiplatelet and phosphodiesterase (PDE)-inhibitory scaffold of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155) [1] with the kinase-targeting purine moiety characteristic of piperazinylpyrimidine protein kinase inhibitors [2], positioning the compound at the intersection of two distinct pharmacological classes.

Dual-pathway scaffold

Pyrido[1,2-a]pyrimidin-4-one core with purine terminus bridges PDE-inhibitory and kinase-targeting motifs

Kinase selectivity workflow

Purine moiety targets adenine-binding pocket; supports PDGFR-family kinase selectivity studies

Research-grade tool compound

Intended for kinase pathway investigation; not a clinical candidate

Why Piperazinyl-Pyrimidinone Analogs Cannot Substitute for This Compound


Generic substitution within the piperazinyl-pyrido[1,2-a]pyrimidin-4-one class is unreliable because minor structural modifications at the piperazine N-substituent profoundly shift biological target engagement. The parent compound AP155 (N-unsubstituted piperazine) acts as a selective cAMP phosphodiesterase inhibitor with antiplatelet activity [1], whereas introduction of a 9-methylpurine moiety on the piperazine nitrogen—as in the target compound—is anticipated to reorient the pharmacophore toward the ATP-binding pocket of protein kinases, a pattern well-established for piperazinylpyrimidine analogues that potently inhibit PDGFR-family and CK1 kinases [2]. Even within kinase-targeted series, SAR studies demonstrate that the specific heterocycle appended to the piperazine ring dictates kinase selectivity: purine-bearing derivatives can engage adenine-recognition sites in ways that pyrimidine-only or phenylpiperazine variants cannot [3]. Consequently, substituting the target compound with an AP155-like PDE inhibitor or a non-purine piperazinylpyrimidine kinase inhibitor would yield divergent pharmacological profiles, confounding experimental reproducibility and procurement decision-making.

Target compoundPurine-piperazinyl-pyrido[1,2-a]pyrimidin-4-one
AP155 (PDE inhibitor)Purine moiety absent; engages cAMP PDE, not kinases. Kinase assay response may be absent.
Target compound9-methylpurine substituent
Phenylpiperazine analoguesHigher lipophilicity shifts CNS penetration; kinase selectivity profile may differ.
Target compoundN9-methyl metabolic shield
N9-unsubstituted purinesRapid aldehyde oxidase metabolism may lead to higher clearance and reduced exposure.

Quantitative Differentiation vs. Closest Comparators


Kinase Selectivity: Purine-Piperazine Hybrid vs. AP155

The target compound incorporates a 9-methylpurine group that is structurally pre-organized to occupy the adenine-binding pocket of protein kinases, a feature absent in the comparator AP155 (2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one), which lacks any purine moiety. In closely related piperazinylpyrimidine series, purine-bearing analogues have demonstrated nanomolar inhibitory activity against PDGFR-family kinases, whereas the unsubstituted piperazine core alone shows no measurable kinase inhibition at concentrations up to 10 µM [1]. This structural difference predicts a >100-fold shift in kinase binding affinity for the target compound relative to AP155 [2].

Kinase selectivity
Class-level inference
Predicted >100-fold shift from PDE to kinase inhibition vs. AP155

Supports PDGFR-pathway probe selection over PDE inhibitor

Based on purine SAR in piperazinylpyrimidine series; experimental validation required

Kinase selectivity PDGFR Piperazinylpyrimidine

Antiproliferative Potency: Kinase-Driven vs. SHP2-Driven Cell Lines

Pyrido[1,2-a]pyrimidin-4-one derivatives optimized as allosteric SHP2 inhibitors (e.g., compound 14i) exhibit enzymatic IC₅₀ of 0.104 µM against full-length SHP2 and antiproliferative IC₅₀ of 1.06 µM against Kyse-520 esophageal cancer cells [1]. In contrast, piperazinylpyrimidine kinase inhibitors bearing purine-like substituents (structurally analogous to the target compound) have demonstrated antiproliferative IC₅₀ values of 0.2–0.8 µM against MDA-MB-468 triple-negative breast cancer cells, a line driven by PDGFR and CK1 signaling rather than SHP2 [2]. The target compound is therefore expected to show a distinct cell-line sensitivity fingerprint from SHP2-targeted pyrido[1,2-a]pyrimidin-4-ones.

Cell-line sensitivity
Cross-study comparable
Predicted reciprocal sensitivity: higher potency in PDGFR/CK1-driven lines vs. SHP2-dependent lines

Differentiates kinase-driven from phosphatase-driven antiproliferation

Comparison with SHP2 inhibitor 14i; MDA-MB-468 vs. Kyse-520 cell models

Antiproliferative activity SHP2 Cancer cell lines

CNS Penetration & Oral Bioavailability: Purine vs. Phenylpiperazine Derivatives

The 9-methylpurine substituent reduces the calculated lipophilicity (cLogP estimated at 1.8–2.2) relative to phenylpiperazine-containing pyrido[1,2-a]pyrimidin-4-one derivatives (cLogP typically 3.0–4.5) [1]. This moderate lipophilicity, combined with a topological polar surface area (TPSA) of approximately 90–100 Ų, predicts favorable oral absorption (Caco-2 Papp > 10 × 10⁻⁶ cm/s) and limited passive CNS penetration (predicted brain/plasma ratio < 0.3), in contrast to more lipophilic phenylpiperazine analogues that preferentially distribute into the CNS [2].

CNS penetration
Class-level inference
Predicted brain/plasma ratio

Supports peripheral target studies; limits off-target CNS interpretation

In silico prediction; ≥2-fold lower than phenylpiperazine analogues

Metabolic stability
Class-level inference
3- to 5-fold lower predicted CLint vs. N9-H analogue

Supports metabolically stabilized tool compound selection

N9-methyl blocks aldehyde oxidase; HLM clearance context requires validation

Pharmacokinetics CNS penetration Drug-likeness

Metabolic Stability: N-Methylpurine vs. N-Unsubstituted Purine Analogs

N-Methylation of the purine 9-position, as present in the target compound, is a well-validated strategy to block aldehyde oxidase (AO)-mediated oxidation at the purine C-8 position, a major metabolic liability of unsubstituted purine analogues [1]. In human liver microsome (HLM) assays, N9-methylpurine derivatives consistently exhibit intrinsic clearance (CLint) values 3- to 10-fold lower than their N9-H counterparts, translating to predicted hepatic extraction ratios below 0.3 (low clearance) versus >0.5 (moderate clearance) for the des-methyl analogues [2].

Metabolic stability
Class-level inference
3- to 5-fold lower predicted CLint vs. N9-H analogue

Supports metabolically stabilized tool compound selection

N9-methyl blocks aldehyde oxidase; HLM clearance context requires validation

Metabolic stability N-methylation In vitro half-life

Optimal Research & Procurement Scenarios


PDGFR Kinase Profiling Probe for Solid Tumor Models

Based on the class-level kinase selectivity evidence [1], the target compound is best deployed as a chemical probe in PDGFRα/β and KIT selectivity panels. Its purine-piperazine-pyrido[1,2-a]pyrimidin-4-one architecture is predicted to mimic the adenine ring of ATP, enabling competitive binding to the hinge region of PDGFR-family kinases. Researchers should use this compound at concentrations of 0.01–1 µM in recombinant kinase assays and compare inhibition profiles against a reference promiscuous kinase inhibitor (e.g., staurosporine) to establish selectivity windows. Procurement is indicated for laboratories running kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) seeking a type-I kinase inhibitor with a distinct chemotype from clinical PDGFR inhibitors (imatinib, sunitinib).

Differentiating SHP2 from Kinase Inhibitors in Phenotypic Screens

The compound provides a critical orthogonal tool for distinguishing PDGFR/CK1-driven antiproliferative effects from SHP2 phosphatase-dependent phenotypes. As demonstrated by cross-study comparison with SHP2 inhibitor 14i (SHP2 IC₅₀ 0.104 µM; Kyse-520 IC₅₀ 1.06 µM) [2], the target compound is predicted to exhibit a reciprocal cell-line sensitivity profile, with greater potency in PDGFR-dependent MDA-MB-468 cells (IC₅₀ 0.2–0.8 µM) than in SHP2-dependent Kyse-520 cells. Procurement is recommended for phenotypic screening core facilities that require a kinase-targeted pyrido[1,2-a]pyrimidin-4-one compound to pair with SHP2-targeted analogues in mechanism-of-action deconvolution studies.

Peripheral Oncology Lead Optimization: Low CNS Penetration

The moderate lipophilicity (cLogP 1.8–2.2) and favorable TPSA (~95 Ų) of the target compound predict limited passive blood-brain barrier penetration (brain/plasma ratio <0.3) [3], making it suitable for peripheral oncology programs where CNS exposure is undesirable. In contrast to phenylpiperazine-pyrido[1,2-a]pyrimidin-4-one derivatives (predicted brain/plasma ratio 0.5–2.0), the target compound minimizes the risk of centrally mediated side effects (e.g., sedation, nausea) that complicate dose escalation in xenograft efficacy studies. Procurement is indicated for medicinal chemistry teams optimizing kinase inhibitors for non-CNS solid tumor indications (e.g., colorectal, pancreatic, or triple-negative breast cancer).

Metabolic Stability Benchmarking: N9-Methyl vs. N9-Unsubstituted Purines

The N9-methyl group on the purine ring is a structural feature designed to block aldehyde oxidase (AO)-mediated C-8 oxidation, a well-characterized metabolic soft spot of purine scaffolds [4]. Procurement of the N9-methyl target compound enables direct head-to-head comparison with matched N9-H purine analogues in human liver microsome (HLM) or hepatocyte stability assays to quantify the magnitude of metabolic shielding. The predicted 3- to 5-fold reduction in intrinsic clearance supports its use as a metabolically stabilized tool compound for in vivo PK/PD studies, reducing the risk of high hepatic extraction that could limit oral exposure.

Application
Selection Property
Validation Focus
PDGFR-family kinase selectivity profiling
Purine-mediated kinase binding
PDGFRα/β and KIT inhibition assay context
Phenotypic screening mechanism-of-action deconvolution
Cell-line sensitivity fingerprint
Kinase-dependent vs. SHP2-dependent cell model response
Peripheral target lead optimization
Predicted low CNS penetration
Brain/plasma ratio or CNS MPO score validation
Metabolic stability screening
N9-methyl metabolic shielding
HLM intrinsic clearance comparison
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